2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid
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Overview
Description
2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid is an organic compound with the molecular formula C8H7ClN2O3. It is characterized by the presence of an aminocarbonyl group, an amino group, and a chlorobenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chloroanthranilic acid with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl and amino groups allow the compound to form hydrogen bonds and other interactions with its targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific context .
Comparison with Similar Compounds
2-Amino-5-chlorobenzoic acid: Similar structure but lacks the aminocarbonyl group.
5-Amino-2-chlorobenzoic acid: Similar structure but with different positioning of functional groups.
N-Aminocarbamoylglycine: Similar functional groups but different core structure
Uniqueness: 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid is unique due to the presence of both aminocarbonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7ClN2O3 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-(carbamoylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) |
InChI Key |
JHCTXLAWUCXDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)N |
Origin of Product |
United States |
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